molecular formula C20H23N5O2S B10948037 N-(4-ethoxyphenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10948037
M. Wt: 397.5 g/mol
InChI Key: OEDAEEBJJSXOPB-UHFFFAOYSA-N
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Description

N~1~-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines an ethoxyphenyl group, a pyrazolyl group, and a pyrimidinyl group

Preparation Methods

The synthesis of N1-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is synthesized through the reaction of 4-ethoxyphenol with an appropriate halogenating agent.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group is formed by reacting 1-ethyl-5-methyl-1H-pyrazole with a suitable alkylating agent.

    Coupling Reaction: The ethoxyphenyl and pyrazolyl intermediates are coupled with a pyrimidinyl sulfonyl chloride under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

N~1~-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

N~1~-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~1~-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with similar compounds such as:

  • N-(4-ethoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • 1-(4-ethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of N1-(4-ETHOXYPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its combination of ethoxyphenyl, pyrazolyl, and pyrimidinyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N5O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H23N5O2S/c1-4-25-14(3)17(12-22-25)18-10-11-21-20(24-18)28-13-19(26)23-15-6-8-16(9-7-15)27-5-2/h6-12H,4-5,13H2,1-3H3,(H,23,26)

InChI Key

OEDAEEBJJSXOPB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OCC)C

Origin of Product

United States

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